1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene
Overview
Description
1-iodo-3-methoxy-5-(2-nitrovinyl)-2-(2-propyn-1-yloxy)benzene is a useful research compound. Its molecular formula is C12H10INO4 and its molecular weight is 359.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.96546 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Iodobenzene Derivatives Synthesis
A study by Matsumoto, Takase, and Ogura (2008) demonstrated the novel formation of iodobenzene derivatives from 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes via iodine-induced intramolecular cyclization. This process, enhanced by UV irradiation, yields iodine-substituted benzenes with high efficiency. This method could potentially be applied or adapted for the synthesis of complex iodobenzene compounds, including those with specific substituents such as in the target molecule (Matsumoto, Takase, & Ogura, 2008).
Aromatic Iodosyl Compounds Stability
Hiller, Patt, and Steinbach (2006) explored the solubility, stability, and chromatographic behavior of 4-substituted aromatic iodosyl compounds. Their research provides insights into the handling and reactivity of iodosylbenzene derivatives, which could be relevant for the manipulation or functionalization of similar compounds (Hiller, Patt, & Steinbach, 2006).
Heterocyclic Systems Synthesis
The synthesis of heterocyclic systems from eugenol derivatives, as reported by Taia et al. (2020), involves mixed condensation reactions that could be analogous to reactions involving the target compound. This research highlights the potential for creating bioactive heterocyclic compounds through innovative synthetic pathways (Taia et al., 2020).
Radical Arylation for Carbazomycin B Synthesis
Crich and Rumthao (2004) detailed the synthesis of carbazomycin B through radical arylation, starting with iodination and subsequent reactions. This example illustrates the utility of iodine-containing compounds in complex organic syntheses, potentially offering a template for the synthesis of bioactive molecules using the target compound as a precursor (Crich & Rumthao, 2004).
Properties
IUPAC Name |
1-iodo-3-methoxy-5-[(E)-2-nitroethenyl]-2-prop-2-ynoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10INO4/c1-3-6-18-12-10(13)7-9(4-5-14(15)16)8-11(12)17-2/h1,4-5,7-8H,6H2,2H3/b5-4+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZAHIRBEHAFIT-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])I)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])I)OCC#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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